

# Structural Analysis of 6-Thioguanosine-5'-O-diphosphate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

6-Thioguanosine-5'-O-diphosphate (6-TGDP) is a pivotal intermediate in the metabolic pathway of the thiopurine drug 6-thioguanine. As a key metabolite, its structural and functional characteristics are of significant interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the structural analysis of 6-TGDP, including its physicochemical properties, metabolic pathway, and its role in downstream signaling. While experimentally determined structural data for 6-TGDP is limited, this guide compiles available information on related compounds to offer insights into its molecular architecture. Detailed methodologies for the synthesis and analysis of thiopurine nucleotides are also presented to facilitate further research.

## Introduction

6-Thioguanine and its derivatives are integral components of chemotherapy regimens for various cancers, including leukemia. Their therapeutic efficacy is dependent on their intracellular conversion to thioguanine nucleotides (TGNs), which include 6-thioguanosine-5'-monophosphate (6-TGMP), 6-thioguanosine-5'-O-diphosphate (6-TGDP), and 6-thioguanosine-5'-O-triphosphate (6-TGTP). These nucleotides exert their cytotoxic effects through incorporation into DNA and RNA and by modulating key cellular signaling pathways. 6-TGDP serves as the direct precursor to the active triphosphate form, making its structural and



conformational properties critical for understanding the overall mechanism of action of 6-thioguanine.

# **Physicochemical Properties**

The precise experimental structural parameters for 6-Thioguanosine-5'-O-diphosphate are not readily available in public databases. However, computed data from sources like PubChem provide valuable theoretical insights into its molecular properties.

Property	Value (Computed)
Molecular Formula	C10H15N5O10P2S
Molecular Weight	459.27 g/mol
IUPAC Name	[[(2R,3S,4R,5R)-5-(2-amino-6-sulfanylidene-1,9-dihydro-purin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-oxidophosphoryl]oxy-phosphonic acid[1]
InChI Key	IUTNWRFYTFZSEK-UUOKFMHZSA-N[1]
Canonical SMILES	C1=NC2=C(N1[C@H]3INVALID-LINK COP(=O)(O)OP(=O) (O)O)O">C@@HO)NC(=NC2=S)N
Predicted XLogP3	-3.9
Hydrogen Bond Donor Count	7
Hydrogen Bond Acceptor Count	14
Rotatable Bond Count	5

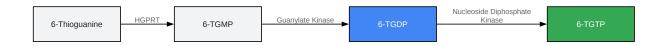
Note: The data presented in this table is based on computational models and may not reflect experimentally determined values.

# **Metabolic Pathway of 6-Thioguanine**

6-Thioguanine undergoes a series of enzymatic conversions to become pharmacologically active. This metabolic activation culminates in the formation of thioguanine nucleotides.



The metabolic journey begins with the conversion of 6-thioguanine to 6-thioguanosine-5'-monophosphate (6-TGMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Subsequently, 6-TGMP is phosphorylated to 6-TGDP, which is then further phosphorylated to the active metabolite, 6-thioguanosine-5'-O-triphosphate (6-TGTP).



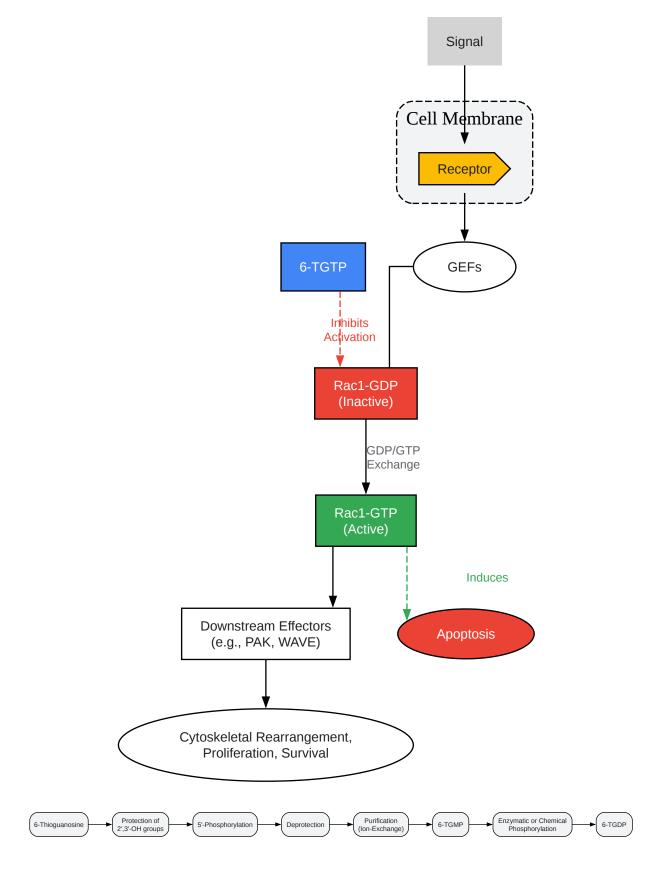
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Metabolic activation of 6-thioguanine.

## **Downstream Signaling: Inhibition of Rac1 GTPase**

The triphosphate metabolite, 6-TGTP, is a potent inhibitor of the small GTPase, Rac1. Rac1 is a key regulator of various cellular processes, including cell proliferation, apoptosis, and cytoskeletal organization. By binding to Rac1, 6-TGTP disrupts its normal signaling cascade, leading to the induction of apoptosis in activated T-cells. This mechanism is a cornerstone of the immunosuppressive and cytotoxic effects of 6-thioguanine.





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## References

- 1. 6-Thioguanosine diphosphate | C10H15N5O10P2S | CID 53936469 PubChem [pubchem.ncbi.nlm.nih.gov]
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